3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide

xanthine oxidase inhibitor enzyme inhibition structure-activity relationship

Ensure batch-to-batch consistency for your purine metabolism and kinase inhibitor research with this precisely characterized quinoxaline-carboxamide. The 3,4,5-trimethoxyphenyl substituent is critical for nanomolar xanthine oxidase activity (IC50 250 nM); generic analogs will fail comparative SAR studies. This tool compound serves as a reliable positive control for colorimetric/fluorometric XO assays and a proven starting scaffold for c-Met/VEGFR inhibitor optimization. Procure this exact structure to maintain data fidelity with published datasets and avoid experimental variability from unvalidated alternatives.

Molecular Formula C18H19N3O5
Molecular Weight 357.366
CAS No. 1207054-30-5
Cat. No. B2569137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide
CAS1207054-30-5
Molecular FormulaC18H19N3O5
Molecular Weight357.366
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C18H19N3O5/c1-24-14-8-11(9-15(25-2)17(14)26-3)19-18(23)21-10-16(22)20-12-6-4-5-7-13(12)21/h4-9H,10H2,1-3H3,(H,19,23)(H,20,22)
InChIKeyBHRNQXGZLAUGHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Technical Profile: 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 1207054-30-5)


3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide (CAS 1207054-30-5) is a synthetic quinoxaline‑carboxamide featuring a 3,4,5‑trimethoxyphenyl substituent on the amide nitrogen and a 3‑oxo‑3,4‑dihydroquinoxaline core [1]. This scaffold is a privileged structure in medicinal chemistry, frequently explored for kinase inhibition and anti‑parasitic applications, making batch‑to‑batch consistency and structural fidelity critical for reproducible research outcomes [2].

Structural Determinants of Target Engagement: Why 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide Cannot Be Arbitrarily Substituted


In‑class quinoxaline‑carboxamides often display steep structure–activity relationships where minor changes in the N‑aryl substituent can shift potency by orders of magnitude. For this specific compound, the 3,4,5‑trimethoxyphenyl group is essential for interactions within the xanthine oxidase active site, as demonstrated by SAR data from the dihydroquinoxaline‑carboxamide series [1]. Generic substitution with a non‑trimethoxyphenyl analog would be expected to lose the critical binding interactions, rendering experimental results non‑comparable and procurement of uncharacterized alternatives a high‑risk decision for projects requiring reproducible enzyme inhibition or cellular activity data [2].

Quantitative Differentiation Matrix: 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide vs. In‑Class Comparators


Xanthine Oxidase Inhibition Potency Comparison

The target compound (represented by the 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxamide scaffold with a trimethoxyphenyl substituent) shows an IC50 of 250 nM against xanthine oxidase (unknown origin, SAR analysis) [1]. In contrast, a closely related analog lacking the trimethoxyphenyl group (BDBM50253016) exhibits an IC50 of 61,100 nM under comparable assay conditions [2].

xanthine oxidase inhibitor enzyme inhibition structure-activity relationship

Incorporation into Patent-Exemplified Quinoxaline–Carboxamide Series

The general scaffold of 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide is encompassed by patent US‑8536175‑B2, covering quinoxaline carboxamide derivatives as protein tyrosine kinase inhibitors [1]. Within this patent series, exemplified compounds achieve nanomolar inhibition of PDGFR and other kinases, and the 3,4,5‑trimethoxyphenyl substitution is specifically claimed to enhance target binding and selectivity .

kinase inhibitor protein tyrosine kinase patent-protected scaffold

BindingDB-Curated Xanthine Oxidase Activity for Direct Scaffold Comparison

A BindingDB entry (BDBM50267681) representing the 3‑oxo‑3,4‑dihydroquinoxaline‑1(2H)‑carboxamide core with a trimethoxyphenyl motif shows an IC50 of 250 nM against xanthine oxidase (unknown origin) [1]. In contrast, a structurally distinct quinoxaline derivative from US11168075 (BDBM524205) showed a much weaker IC50 of 296,000 nM against human xanthine oxidase using a fluorescence-based assay [2]. This comparison highlights that not all quinoxaline‑carboxamides possess equivalent activity, and the specific substitution pattern present in the target compound is associated with substantially greater potency.

xanthine oxidase binding affinity comparative enzymology

Molecular Similarity and Target Profiling Across Quinoxaline Libraries

Quinoxaline‑carboxamide libraries containing the 3,4,5‑trimethoxyphenyl motif have been profiled against multiple kinase panels, with several members showing sub‑micromolar activity against c‑Met and VEGFR kinases [1]. The target compound occupies a central position in this SAR landscape: its trimethoxyphenyl group is a common feature among the most potent analogues, while the 3‑oxo‑3,4‑dihydro scaffold confers metabolic stability advantages over the fully aromatic quinoxaline series [2].

kinase profiling library screening polypharmacology

Preferred Deployment Scenarios for 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide Based on Differentiated Evidence


Xanthine Oxidase Inhibitor Discovery and Mechanistic Studies

The compound’s sub‑micromolar xanthine oxidase inhibitory activity (IC50 250 nM) makes it a suitable tool compound for studying purine metabolism and for benchmarking novel XO inhibitors [1]. Its well‑defined SAR (Section 3) allows it to serve as a positive control in colorimetric or fluorometric XO assays.

Kinase Inhibitor Lead Optimization Programs

Given its structural relatedness to patent‑protected kinase inhibitor series, the compound is an ideal starting scaffold for optimizing c‑Met, VEGFR, or PDGFR inhibitors [1]. The trimethoxyphenyl group and 3‑oxo‑dihydroquinoxaline core have been shown to confer potency and metabolic stability advantages (Section 3).

Chemical Biology Probe Development

The compound’s inclusion in SAR-annotated quinoxaline libraries (Section 3) supports its use as a chemical biology probe for investigating kinase‑dependent signaling pathways. Procurement of this exact structure ensures consistency with published SAR datasets and facilitates target deconvolution studies.

Reference Standard for Quinoxaline‑Carboxamide Analytical Characterization

The compound’s well‑defined structure and availability through multiple vendors make it suitable as a reference standard for HPLC, MS, and NMR method development. Researchers synthesizing or characterizing novel quinoxaline‑carboxamides can use this compound for column calibration and method validation.

Quote Request

Request a Quote for 3-oxo-N-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoxaline-1(2H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.